5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one
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Overview
Description
5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound that features a pyrrolo-pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-chloro-2,3-dimethylpyridine with hydrazine hydrate can yield the desired pyrrolo[3,4-d]pyridazinone scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyridazinone oxides, while substitution reactions can produce various derivatives with different substituents .
Scientific Research Applications
5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrrolopyrazine: Known for its biological activities and used in similar research contexts.
Uniqueness
5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific substitution pattern and the presence of both pyrrolo and pyridazinone rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-6-5(7(9)12(4)2)3-10-11-8(6)13/h3H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMAMUFMENIRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N1C)Cl)C=NNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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